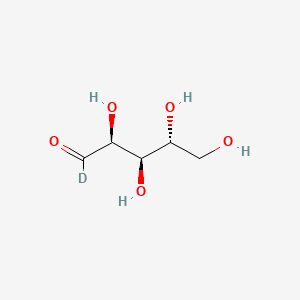

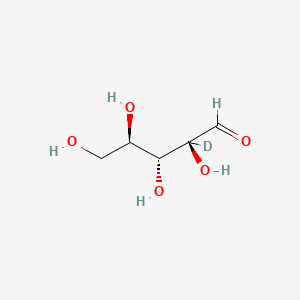

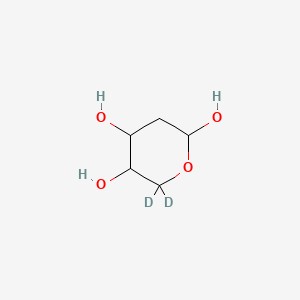

6,6-Dideuteriooxane-2,4,5-triol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Application in Organic Chemistry Research

The compound 6,6-Dideuteriooxane-2,4,5-triol finds applications in the field of organic chemistry, particularly in studying reaction mechanisms and synthesizing complex molecules. For instance, in the study of protonated cyclopropanes in α-aminoketone deamination, compounds similar to 6,6-Dideuteriooxane-2,4,5-triol, such as 2-amino-4,4-dideuterio-6,6-dimethylcyclohexanone, were utilized. These studies contribute to understanding the role of σ-bond participation in forming corner- and edge-protonated cyclopropanes as reaction intermediates (Edwards et al., 1981).

In the Study of Explosive Properties

Research on new derivatives of nitromethane and glyoxal in aqueous solutions led to the discovery of tricyclic nitro-triol, a compound structurally related to 6,6-Dideuteriooxane-2,4,5-triol. This compound was found to have significant explosive properties, comparable to those of pentaerythritol tetranitrate (PETN), emphasizing its potential in the field of propellants and explosives (Cudziło et al., 2012).

Application in Mass Spectrometry

The study of isomeric octenes converted to dideuterio derivatives, including dideuteriooctanes, utilized mass spectrometry to analyze cracking patterns and distribution of peaks. This research demonstrates the utility of compounds like 6,6-Dideuteriooxane-2,4,5-triol in determining the position of double bonds in olefins, thus aiding in the structural analysis of organic compounds (Weinberg & Scoggins, 1969).

In Organometallic Chemistry

The compound η4-1,2:3,4-(trans-6,6-dideuterio-1,3,5-hexatriene)cobalt, closely related to 6,6-Dideuteriooxane-2,4,5-triol, was studied for its thermal and photochemical properties. This research contributes to understanding haptotropic rearrangements in organometallic chemistry, which is essential for developing new catalysts and reaction pathways (King & Vollhardt, 1989).

In Nucleic Acids Research

The compound 6,6-Dideuteriooxane-2,4,5-triol, due to its structural similarity to certain organic compounds, can be inferred to have applications in nucleic acid research. For example, in one study, derivatives of butane-1,2-diol were used in synthesizing intercalating nucleic acids. This highlights the potential of such compounds in understanding DNA interactions and developing new therapeutic agents (Aly, Wamberg & Pedersen, 2005).

Propriétés

IUPAC Name |

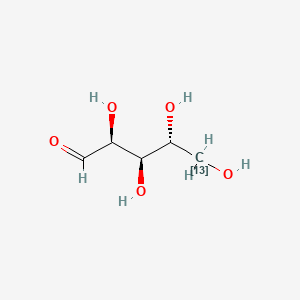

6,6-dideuteriooxane-2,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/i2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAVWAHRUNNPG-CBTSVUPCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(COC1O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(CC(O1)O)O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50849481 |

Source

|

| Record name | 2-Deoxy(5,5-~2~H_2_)pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478511-68-1 |

Source

|

| Record name | 2-Deoxy(5,5-~2~H_2_)pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone](/img/structure/B583484.png)